Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-3-2-4-8(5-7)15(17)18/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCTUZBXCHAVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Cyclocondensation Reaction Parameters
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl hydrazine + EMEECA* | Toluene | 80 | 6 | 87 |
| 3-Nitrophenylhydrazine + β-keto ester | Acetic acid | 110 | 8 | 78 |
| *EMEECA: Ethoxy methylene ethyl cyanoacetate. |
Hydrolysis and Esterification for Functional Group Interconversion
Post-cyclocondensation, the ester group at position 4 is introduced or modified through hydrolysis-esterification sequences. A two-step protocol involves saponification of an ethyl ester intermediate followed by methylation. For example, ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes hydrolysis using lithium hydroxide (1M in ethanol/water, reflux, 3 hours) to yield the carboxylic acid, which is subsequently methylated with dimethyl sulfate in acetone under basic conditions (K2CO3, 60°C, 4 hours). This method achieves an overall yield of 72%, with HPLC purity >98%.
Direct esterification via Fischer-Speier reaction is less common due to the sensitivity of the amino group. However, employing trimethylsilyl chloride (TMSCl) as a catalyst in methanol at 25°C enables selective methylation without protecting the amino group, yielding 68% of the target compound.
Nitro Group Introduction via Electrophilic Aromatic Substitution
The 3-nitrophenyl substituent is often introduced through electrophilic nitration after pyrazole ring formation. Nitration of 1-(3-phenyl)-pyrazole derivatives using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C for 2 hours achieves regioselective para-nitration relative to the pyrazole ring. Subsequent reduction of the nitro group (e.g., H2/Pd-C in ethanol) is unnecessary here, as the nitro moiety is retained in the final product.
Alternatively, pre-functionalized 3-nitrophenylhydrazine can be used in cyclocondensation to bypass post-synthetic nitration. This method avoids harsh nitration conditions but requires synthesis of the nitro-substituted hydrazine, which adds two steps to the overall process.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency and scalability. A patented method (CN105646357A) utilizes continuous flow reactors to perform cyclocondensation at 90°C with a residence time of 15 minutes, achieving 92% conversion. Toluene is recycled through distillation, reducing solvent waste by 40%. The final product is crystallized from a heptane/ethyl acetate mixture (3:1 v/v), yielding 99.5% purity by NMR.
Recent advancements include microwave-assisted synthesis, which reduces reaction times from hours to minutes. Irradiating a mixture of 3-nitrophenylhydrazine and methyl acetoacetate in DMF at 150W for 10 minutes produces the pyrazole core with 81% yield, as confirmed by LC-MS.
Characterization and Quality Control
Critical characterization techniques ensure structural fidelity and purity:
-
1H NMR : Aromatic protons from the 3-nitrophenyl group resonate at δ 8.1–8.3 ppm (doublet, J=8.5 Hz), while the pyrazole C-H appears as a singlet at δ 7.2 ppm.
-
FTIR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (asymmetric NO2) confirm functional groups.
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HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the target compound at 4.2 minutes with >99% purity.
Industrial batches are further analyzed using X-ray diffraction to verify crystalline form stability, particularly for patent submissions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Cyclocondensation + nitration | High regioselectivity, inexpensive reagents | Requires corrosive HNO3/H2SO4 | Small-scale lab synthesis |
| Pre-nitrated hydrazine route | Avoids nitration step | Multi-step hydrazine synthesis | Pharma intermediate production |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed | High-throughput screening |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium borohydride, and various acids and bases. Reaction conditions can vary but often involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceuticals
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate has shown promise in various pharmaceutical applications:
- Antimicrobial Activity : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential as an alternative to established antibiotics.
- Anticancer Properties : Research indicates significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemical products. Its ability to modify biological pathways makes it suitable for developing new pesticides with targeted action.
Materials Science
In materials science, this compound is being explored for its potential use in creating UV stabilizers and liquid crystals due to its unique electronic properties derived from its molecular structure.
Case Study 1: Anticancer Activity Assessment
A study synthesized various pyrazole derivatives, including this compound, evaluating their anticancer activities on multiple cancer cell lines. The results indicated:
- Significant Inhibition Rates : The compound exhibited a notable reduction in cell viability compared to control groups.
Case Study 2: Antimicrobial Efficacy Testing
Another study focused on the antimicrobial properties of synthesized pyrazoles against common bacterial strains. Key findings included:
- Comparative Efficacy : Certain derivatives demonstrated comparable or superior activity to established antibiotics, highlighting the potential for clinical applications.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Analogs
Electronic and Steric Effects
- Nitro Group Position : The target compound’s 3-nitrophenyl substituent induces meta-directed electronic effects, contrasting with QAHJER’s 2,4-dinitrophenyl group, which creates stronger electron withdrawal and steric hindrance .
- Halogen vs.
- Ester Group : Methyl esters (target) are smaller and less polar than ethyl or 2-ethoxyethyl esters (YOYHOK), affecting solubility and metabolic stability .
Crystallography and Intermolecular Interactions
- Hydrogen Bonding : Nitro groups participate in C–H···O interactions, as seen in QAHJER, while sulfamoyl groups (XUTZIX) form stronger N–H···O bonds .
- Melting Points : The 4-fluorophenyl analog’s mp (153–154°C) suggests higher crystallinity than nitro derivatives, which may exhibit lower mps due to reduced symmetry .
Biological Activity
Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1264047-13-3) is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications. This compound has gained attention for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C₁₁H₁₀N₄O₄
- Molecular Weight : 262.22 g/mol
- Structure : The compound features a nitro group and an amino group, which contribute to its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies indicate that this compound can inhibit cell proliferation effectively, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazole can exhibit significant activity against various pathogenic bacteria and fungi. For instance, specific derivatives have shown effectiveness against strains such as Bacillus subtilis and Escherichia coli, demonstrating the compound's potential in treating infectious diseases .
Anti-inflammatory Effects
This compound is being studied for its anti-inflammatory properties. Compounds in the pyrazole class have been noted for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which could position them as candidates for treating inflammatory conditions .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cancer progression or inflammation.
- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to reduced proliferation.
These mechanisms are essential for understanding how this compound can be further developed into therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | Structure | Anticancer, Anti-inflammatory |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Structure | Antimicrobial, Anticancer |
This compound is unique due to its specific substitution pattern, which enhances its reactivity and biological profile compared to other pyrazoles.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, and assessed their anticancer activities using multiple cancer cell lines. Results indicated significant inhibition rates compared to control groups .
- Antimicrobial Testing : Another study focused on testing the antimicrobial efficacy of synthesized pyrazoles against common bacterial strains. The findings demonstrated that certain derivatives had comparable or superior activity to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. Reaction parameters such as solvent polarity (e.g., absolute ethanol), temperature (reflux conditions), and stoichiometric ratios significantly impact yield. For example, excess hydrazine derivatives can drive the reaction to completion but may introduce impurities. Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are critical for achieving >95% purity .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm the pyrazole core and substituent positions (e.g., nitro group at the 3-position of the phenyl ring).
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1520 cm (nitro group) validate functional groups.
- HPLC/MS : High-resolution mass spectrometry determines molecular weight (e.g., [M+H] at m/z 307.08) and purity.
- X-ray Diffraction : Single-crystal analysis resolves bond lengths and torsion angles, critical for confirming stereoelectronic effects .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
Key properties include:
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., mp 153–154°C for analogous pyrazole esters).
- Solubility : Tested in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy.
- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Hydrolytic susceptibility of the ester group requires pH-controlled storage .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence the compound's electronic structure and reactivity?
The electron-withdrawing nitro group enhances electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal reduced electron density at the carboxylate group, impacting hydrogen-bonding interactions. Frontier molecular orbital (FMO) analysis predicts sites for electrophilic attack, validated by experimental reactivity studies .
Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug Design : Masking the ester group with hydrolyzable moieties.
- Pharmacokinetic Profiling : LC-MS/MS quantification in plasma and tissues.
- Metabolite Identification : Using hepatic microsome assays to track degradation pathways.
- In Silico Modeling : Molecular dynamics simulations to predict membrane permeability .
Q. How can computational methods predict the compound's interaction with biological targets?
- Molecular Docking : AutoDock Vina or Glide screens against targets like kinases or GPCRs, focusing on hydrogen bonds with the amino group and π-π stacking with the nitrophenyl ring.
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values for antimicrobial or anticancer activity .
Q. What crystallographic challenges arise in resolving this compound's structure, and how are they addressed?
Challenges include twinning, weak diffraction, and disorder in the nitro group. Solutions:
- Data Collection : High-intensity synchrotron radiation improves resolution.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks.
- Validation : PLATON checks for missed symmetry and voids. Example: Asymmetric units stabilized by eight intermolecular H-bonds (e.g., O6B as acceptor, N3A as donor) .
Q. How do steric and electronic effects of substituents impact structure-activity relationships (SAR) in related pyrazole derivatives?
Systematic substitutions (e.g., replacing nitro with chloro or methyl groups) reveal:
- Steric Effects : Bulky substituents reduce binding pocket occupancy (e.g., 20% lower inhibition with 4-methylphenyl vs. 3-nitrophenyl).
- Electronic Effects : Electron-withdrawing groups enhance electrophilic reactivity but may reduce solubility.
- Biological Assays : Dose-response curves (IC) and selectivity indices guide lead optimization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
